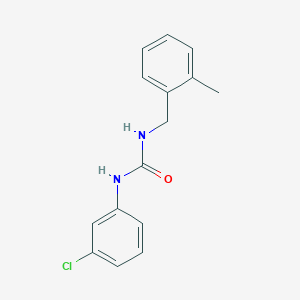
2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound is a tetrazole-based derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
In preclinical studies, 2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide in lab experiments is its potential therapeutic properties in areas of research such as inflammation and neurodegeneration. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide include further preclinical studies to fully understand its therapeutic potential and mechanism of action, as well as clinical studies to determine its safety and efficacy in humans. Additionally, research could focus on the development of analogs or derivatives of this compound with improved properties for therapeutic use.
Synthesis Methods
The synthesis of 2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxybenzylamine, followed by reduction of the nitro group and subsequent reaction with sodium azide to form the tetrazole ring. The final step involves the introduction of the amide group through the reaction with benzoyl chloride.
Scientific Research Applications
2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic properties in various areas of research. It has shown promising results as an anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-N-[(2-methoxyphenyl)methyl]-5-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-15-5-3-2-4-11(15)9-18-16(23)13-8-12(6-7-14(13)17)22-10-19-20-21-22/h2-8,10H,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVRHXUDOVSQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069908.png)
![N-ethyl-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]-2-nitroaniline](/img/structure/B5069910.png)
![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)
![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069940.png)
![dimethyl 5-{[(2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B5069954.png)

![ethyl (2-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5069964.png)

![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5069972.png)
![1,3-bis{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5069980.png)

![N-allyl-2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B5070007.png)

![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)